![molecular formula C17H21N3OS B2801690 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034405-02-0](/img/structure/B2801690.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Antitumor Evaluation
Compounds derived from similar structures have been synthesized for antitumor evaluation. The study involved creating various heterocyclic derivatives, including thiophene, thiazole, pyrazole, and pyridine, from a key precursor. These compounds showed high inhibitory effects against several human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential as antitumor agents (H. Shams et al., 2010).
Discovery of CDK2 Inhibitors
Another study focused on designing and synthesizing new derivatives as CDK2 enzyme inhibitors, demonstrating significant anti-proliferative activity against various human cancer cell lines. The compounds, including pyrazolopyridine, furopyridine, and pyridine derivatives, were synthesized starting from specific precursors and showed potent inhibition of the CDK2/cyclin A2 enzyme. This research suggests that these compounds could serve as leads for developing new anticancer drugs (A. Abdel-Rahman et al., 2021).
Synthesis of Novel Heterocyclic Compounds for Antimicrobial Applications
Additionally, research into synthesizing novel heterocyclic compounds for potential antimicrobial applications has been conducted. These studies aim to create bioactive compounds with significant antimicrobial activity against a range of tested organisms, highlighting the versatility of such chemical structures in developing new therapeutic agents (H. Shams et al., 2011).
Anticancer Activity of Tetrahydropyridine Derivatives
Research into the synthesis, characterization, and evaluation of anticancer activities of 4,5,6,7-tetrahydrothieno-pyridine derivatives and related compounds has also been explored. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, showcasing their potential in pharmacological applications (N. Rao et al., 2018).
Kinase Inhibitors and Antiproliferative Agents
Finally, the synthesis of novel 1,2,4-triazines as efficient anticancer drugs with kinase inhibitory properties has been investigated. These compounds showed potent bioactivities, suggesting their utility as new leads for anticancer drug development (N. Y. Megally Abdo et al., 2020).
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(17(7-1-2-8-17)15-4-3-11-22-15)19-13-6-10-20-14(12-13)5-9-18-20/h3-5,9,11,13H,1-2,6-8,10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHJEFNEGQYOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.